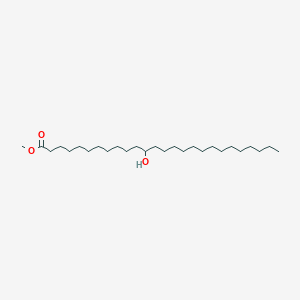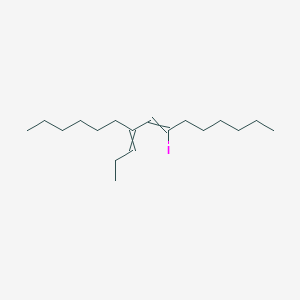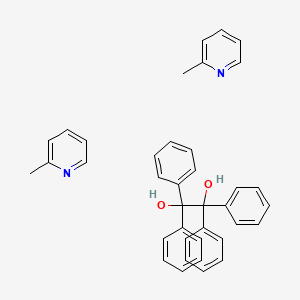
2-Methylpyridine;1,1,2,2-tetraphenylethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyridine;1,1,2,2-tetraphenylethane-1,2-diol is a compound that combines the structural features of both 2-methylpyridine and 1,1,2,2-tetraphenylethane-1,2-diol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetraphenylethane-1,2-diol can be synthesized through the photoreduction of benzophenone in the presence of isopropanol and a trace amount of acetic acid. The reaction is typically carried out under UV light, leading to the formation of the desired diol with high yield .
Industrial Production Methods
The industrial production of 1,1,2,2-tetraphenylethane-1,2-diol involves similar photoreduction processes, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetraphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or quinones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or quinones, while reduction results in alcohols .
Applications De Recherche Scientifique
1,1,2,2-Tetraphenylethane-1,2-diol has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1,1,2,2-tetraphenylethane-1,2-diol exerts its effects involves its ability to form stable complexes with various molecules. This property is utilized in its applications as a host molecule in inclusion complexes, where it can encapsulate guest molecules and alter their chemical behavior . The molecular targets and pathways involved depend on the specific application and the nature of the guest molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetraphenylethylene: Similar in structure but lacks the hydroxyl groups present in 1,1,2,2-tetraphenylethane-1,2-diol.
Benzopinacol: Another related compound with similar photochemical properties.
Uniqueness
1,1,2,2-Tetraphenylethane-1,2-diol is unique due to its ability to form stable inclusion complexes and its versatile reactivity in various chemical reactions. Its structural features allow for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
787621-11-8 |
|---|---|
Formule moléculaire |
C38H36N2O2 |
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
2-methylpyridine;1,1,2,2-tetraphenylethane-1,2-diol |
InChI |
InChI=1S/C26H22O2.2C6H7N/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2*1-6-4-2-3-5-7-6/h1-20,27-28H;2*2-5H,1H3 |
Clé InChI |
GQVGRWBUSDUIHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=N1.CC1=CC=CC=N1.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)

![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
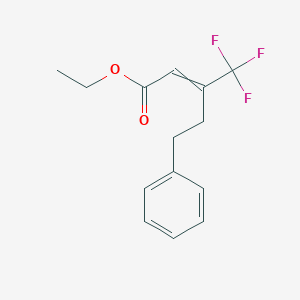
![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)
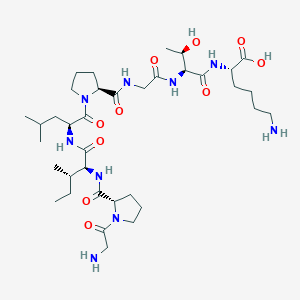

![2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene](/img/structure/B14225971.png)
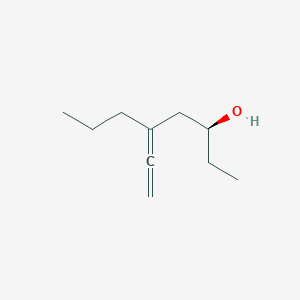
![n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14225979.png)
